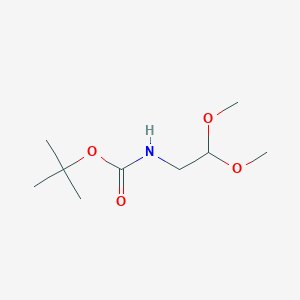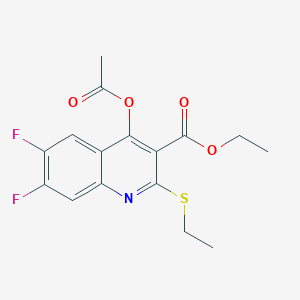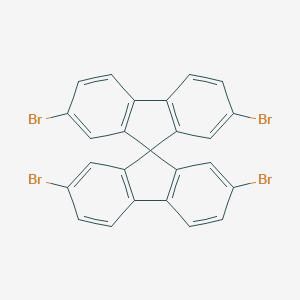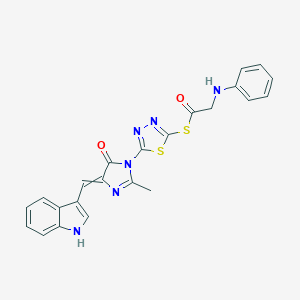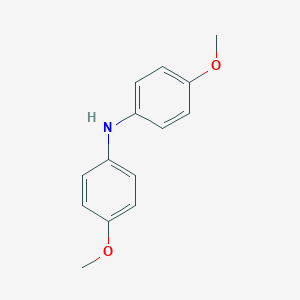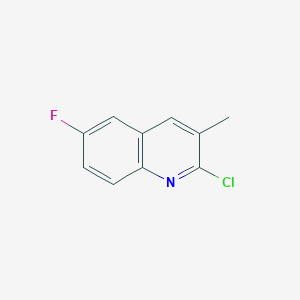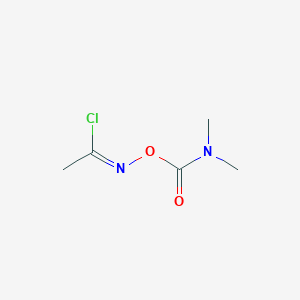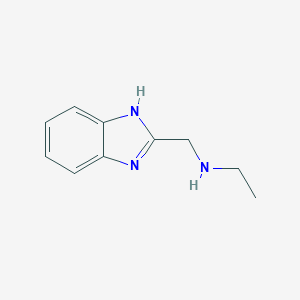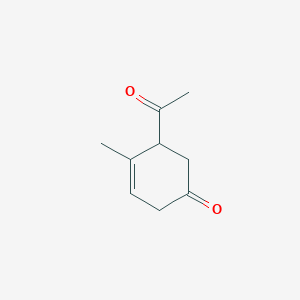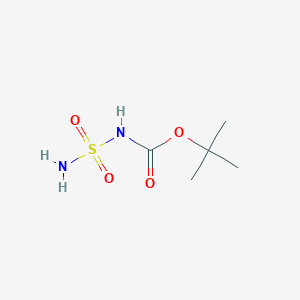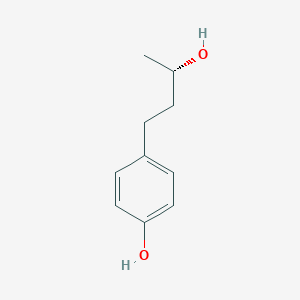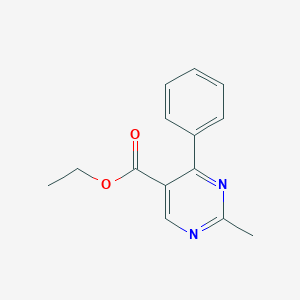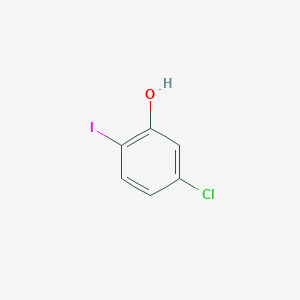
5-Chloro-2-iodophenol
Descripción general
Descripción
Synthesis Analysis
While the synthesis of 5-Chloro-2-iodophenol is not explicitly described in the provided papers, the principles of halogenation and the behavior of phenolic compounds in the presence of halogenating agents can be inferred. For example, the reagent discussed in paper is used for the phosphitylation of lignins, which involves chloro and alkoxy groups. This suggests that similar reagents or conditions could potentially be used for the synthesis of chloro- and iodo-phenols.
Molecular Structure Analysis
The molecular structure of halogenated phenols, such as 2-chloro-5-fluoro phenol, has been studied using various spectroscopic methods, including NMR, FT-IR, and Raman spectroscopy . These methods could also be applied to 5-Chloro-2-iodophenol to determine its structural characteristics, such as bond lengths, angles, and the presence of intramolecular hydrogen bonding.
Chemical Reactions Analysis
The reactivity of halogenated phenols in the presence of other halides, such as iodide during chlorination, has been investigated . The study found that iodide can promote the halogenation of bisphenol A (BPA), leading to various halogenated by-products. This suggests that 5-Chloro-2-iodophenol could also undergo further halogenation or substitution reactions in the presence of other halides or halogenating agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols can be quite diverse. For instance, chlorogenic acid, a phenolic compound, exhibits a range of biological activities, including antimicrobial and antioxidant properties . While 5-Chloro-2-iodophenol is not specifically mentioned, it is reasonable to assume that it may also possess similar properties due to the presence of halogen atoms, which can influence its reactivity and interactions with biological systems.
Aplicaciones Científicas De Investigación
Phenolic Acids in Biological and Pharmacological Research
Phenolic acids, particularly Chlorogenic Acid (CGA) which shares structural similarities with 5-Chloro-2-iodophenol, have been the subject of extensive research due to their various practical, biological, and pharmacological effects. CGA is known for its numerous therapeutic roles, including antioxidant activity, anti-inflammatory properties, and neuroprotective effects. It has also been recognized for its potential in modulating lipid and glucose metabolism, which might contribute to the treatment of diseases like cardiovascular disorders, diabetes, and obesity. Furthermore, CGA has been identified for its hepatoprotective effects, offering protection against chemical-induced injuries, and its hypocholesterolemic influence, which is believed to result from the altered metabolism of nutrients like amino acids, glucose, and fatty acids (Naveed et al., 2018).
Dearomatization in Synthetic Chemistry
5-Chloro-2-iodophenol and similar compounds have been studied in synthetic chemistry, particularly in reactions like oxidative dearomatization. For instance, the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane led to their regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives, a process that is essential in the synthesis of complex molecular structures (Quideau et al., 2005).
Environmental Chemistry and Water Treatment
In environmental chemistry and water treatment, studies have focused on the interaction of iodinated phenolic by-products, including 5-Chloro-2-iodophenol, with disinfectants like HOCl. These interactions are significant as they can lead to the transformation of toxic iodinated phenols into less toxic compounds, such as stable and non-toxic iodate, and iodinated and chlorinated aliphatic disinfection by-products. This transformation is crucial for the safety of drinking water and the environment at large (Wang et al., 2021).
Photodegradation Studies
The photodegradation of halophenolic disinfection by-products (DBPs) including compounds like 5-Chloro-2-iodophenol in seawater has been another area of research. The studies indicate that the photoconversion of these DBPs is generally a detoxification process, which is vital for the protection of marine ecosystems (Liu et al., 2017).
Electrochemical Studies
Electrochemical methods have been employed to understand the behavior of compounds structurally related to 5-Chloro-2-iodophenol, such as 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan). These studies involve the investigation of the reduction of aryl carbon–chlorine bonds and provide insights into the environmental fate and transformation of such compounds (Knust et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSWDKRFQWANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425050 | |
| Record name | 5-chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodophenol | |
CAS RN |
136808-72-5 | |
| Record name | 5-chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

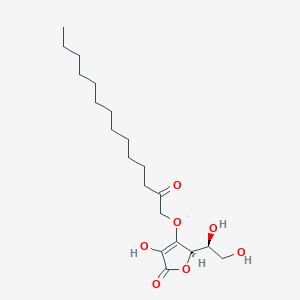
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
